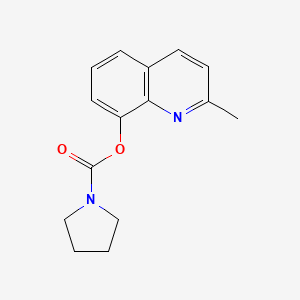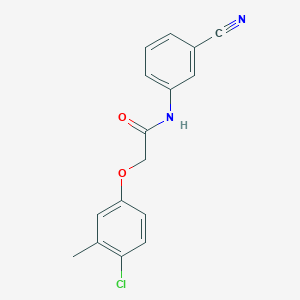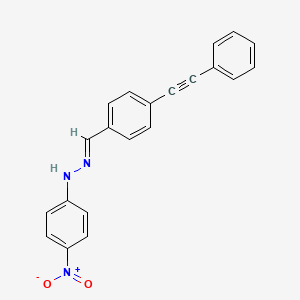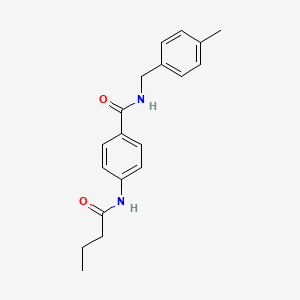![molecular formula C21H27N3O3S B5870615 N-(2-ethyl-6-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5870615.png)
N-(2-ethyl-6-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-6-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, also known as E-4031, is a chemical compound that has been extensively studied for its potential use in scientific research. E-4031 is a selective blocker of the rapid component of the delayed rectifier K+ current (IKr) in cardiac cells, and has been shown to have a variety of effects on cellular function.
Mecanismo De Acción
N-(2-ethyl-6-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is a selective blocker of the rapid component of the delayed rectifier K+ current (IKr) in cardiac cells. It binds to the open state of the channel and blocks the flow of K+ ions through the channel pore. This results in a prolongation of the action potential duration and an increase in the QT interval.
Biochemical and Physiological Effects
N-(2-ethyl-6-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has a variety of biochemical and physiological effects. It has been shown to prolong the action potential duration and increase the QT interval in cardiac cells. N-(2-ethyl-6-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has also been shown to inhibit the proliferation of cancer cells, and has been investigated as a potential anti-cancer agent. In addition, N-(2-ethyl-6-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been shown to have anti-inflammatory effects, and has been investigated as a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethyl-6-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has several advantages as a tool for scientific research. It is a highly selective blocker of IKr, and has been extensively studied for its effects on cellular function. N-(2-ethyl-6-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is also relatively easy to synthesize, and is commercially available from several sources.
One limitation of N-(2-ethyl-6-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is that it is a potent blocker of IKr, and can cause arrhythmias at high concentrations. Care should be taken when using N-(2-ethyl-6-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide in experiments, and appropriate controls should be used to ensure that any observed effects are due to the specific blockade of IKr.
List of
Direcciones Futuras
There are several future directions for research on N-(2-ethyl-6-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide. One area of interest is the role of IKr in the regulation of the cardiac action potential. Further studies are needed to investigate the effects of N-(2-ethyl-6-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide on the action potential waveform, and to determine the mechanisms underlying these effects.
Another area of interest is the potential use of N-(2-ethyl-6-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide as a therapeutic agent. N-(2-ethyl-6-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been investigated as a potential anti-cancer agent and anti-inflammatory agent, and further studies are needed to determine its efficacy in these contexts.
Finally, there is a need for further studies to investigate the potential side effects of N-(2-ethyl-6-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide. While N-(2-ethyl-6-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is a highly selective blocker of IKr, it can cause arrhythmias at high concentrations. Further studies are needed to determine the safety of N-(2-ethyl-6-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide in vivo, and to investigate potential alternative targets for IKr blockade.
Métodos De Síntesis
N-(2-ethyl-6-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide can be synthesized using a multi-step process starting from 2-ethyl-6-methylphenol and 4-methylpiperazine. The first step involves the protection of the hydroxyl group of 2-ethyl-6-methylphenol with tert-butyldimethylsilyl chloride to yield the corresponding silyl ether. The silyl ether is then reacted with 4-methylpiperazine to give the corresponding amine. The amine is then reacted with 3-chlorobenzenesulfonyl chloride to yield N-(2-ethyl-6-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide.
Aplicaciones Científicas De Investigación
N-(2-ethyl-6-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been extensively studied for its potential use in scientific research. It is commonly used as a tool to investigate the role of IKr in cardiac cells, and has been shown to have a variety of effects on cellular function. N-(2-ethyl-6-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has also been used to investigate the role of IKr in the regulation of the cardiac action potential, and has been shown to prolong the QT interval in a dose-dependent manner.
Propiedades
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-3-(4-methylpiperazin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-4-17-8-5-7-16(2)20(17)22-21(25)18-9-6-10-19(15-18)28(26,27)24-13-11-23(3)12-14-24/h5-10,15H,4,11-14H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLHXEJEWTVOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N'-[(2-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B5870541.png)



![1-[4-(4-morpholinyl)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5870555.png)

![2-[benzyl(2-methylbenzyl)amino]ethanol](/img/structure/B5870562.png)
![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5870568.png)


![3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide](/img/structure/B5870592.png)
![methyl 3-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5870603.png)
![N-(4-methylphenyl)-2-[(2-methyl-4-quinazolinyl)thio]acetamide](/img/structure/B5870605.png)